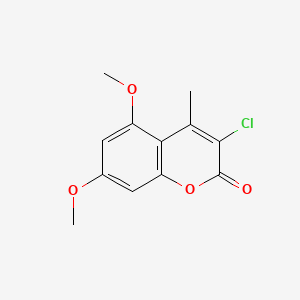![molecular formula C37H51NO4 B14948199 2,6-Di-tert-butyl-4-{[2-(3,5-di-tert-butyl-4-hydroxybenzyl)-4,5-dimethoxyphenyl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B14948199.png)
2,6-Di-tert-butyl-4-{[2-(3,5-di-tert-butyl-4-hydroxybenzyl)-4,5-dimethoxyphenyl]imino}cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-DI(TERT-BUTYL)-4-({2-[3,5-DI(TERT-BUTYL)-4-HYDROXYBENZYL]-4,5-DIMETHOXYPHENYL}IMINO)-2,5-CYCLOHEXADIEN-1-ONE is a complex organic compound characterized by multiple tert-butyl groups and a cyclohexadienone core. This compound is notable for its steric hindrance and unique reactivity patterns, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI(TERT-BUTYL)-4-({2-[3,5-DI(TERT-BUTYL)-4-HYDROXYBENZYL]-4,5-DIMETHOXYPHENYL}IMINO)-2,5-CYCLOHEXADIEN-1-ONE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Hydroxybenzyl Intermediate: This step involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with appropriate reagents to form the hydroxybenzyl intermediate.
Cyclohexadienone Formation: The hydroxybenzyl intermediate is then reacted with a dimethoxyphenyl compound under specific conditions to form the cyclohexadienone core.
Final Assembly:
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-DI(TERT-BUTYL)-4-({2-[3,5-DI(TERT-BUTYL)-4-HYDROXYBENZYL]-4,5-DIMETHOXYPHENYL}IMINO)-2,5-CYCLOHEXADIEN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The tert-butyl groups can participate in substitution reactions, although steric hindrance may limit reactivity.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and substituted cyclohexadienones .
Applications De Recherche Scientifique
2,6-DI(TERT-BUTYL)-4-({2-[3,5-DI(TERT-BUTYL)-4-HYDROXYBENZYL]-4,5-DIMETHOXYPHENYL}IMINO)-2,5-CYCLOHEXADIEN-1-ONE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying steric effects.
Biology: Investigated for its potential antibacterial properties and interactions with biological molecules.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mécanisme D'action
The mechanism of action of 2,6-DI(TERT-BUTYL)-4-({2-[3,5-DI(TERT-BUTYL)-4-HYDROXYBENZYL]-4,5-DIMETHOXYPHENYL}IMINO)-2,5-CYCLOHEXADIEN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups influence its binding affinity and specificity, affecting various biochemical pathways . The imino group can participate in hydrogen bonding and other interactions, modulating the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-DI(TERT-BUTYL)PYRIDINE: Shares the tert-butyl groups but has a different core structure.
3,5-DI-TERT-BUTYL-2-HYDROXYBENZALDEHYDE: Structurally related but lacks the cyclohexadienone core.
1-BROMO-3,5-DI-TERT-BUTYLBENZENE: Contains tert-butyl groups but differs in functional groups and reactivity.
Uniqueness
2,6-DI(TERT-BUTYL)-4-({2-[3,5-DI(TERT-BUTYL)-4-HYDROXYBENZYL]-4,5-DIMETHOXYPHENYL}IMINO)-2,5-CYCLOHEXADIEN-1-ONE is unique due to its combination of steric hindrance, multiple functional groups, and complex reactivity patterns. This makes it a valuable compound for studying steric effects and developing new materials and pharmaceuticals .
Propriétés
Formule moléculaire |
C37H51NO4 |
|---|---|
Poids moléculaire |
573.8 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-[2-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-4,5-dimethoxyphenyl]iminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C37H51NO4/c1-34(2,3)25-16-22(17-26(32(25)39)35(4,5)6)15-23-18-30(41-13)31(42-14)21-29(23)38-24-19-27(36(7,8)9)33(40)28(20-24)37(10,11)12/h16-21,39H,15H2,1-14H3 |
Clé InChI |
ZYBUWRFKULWIBK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC(=C(C=C2N=C3C=C(C(=O)C(=C3)C(C)(C)C)C(C)(C)C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-4-(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B14948118.png)
![3-({[(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3-(2,3,4,5-tetrafluorobenzyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B14948119.png)
![N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B14948127.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}prop-2-enenitrile](/img/structure/B14948136.png)

![2-{1-benzyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B14948156.png)
![2,5-Bis(4-ethoxy-3-methoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14948157.png)
![Bis[3-(diethylamino)propyl] 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B14948158.png)
![(2E)-N-[4-(acetylamino)phenyl]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enamide](/img/structure/B14948164.png)
![Methyl 2-[({[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}carbamothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B14948207.png)
![1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B14948214.png)
![2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B14948219.png)
![3-benzyl-5-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B14948222.png)
![N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide](/img/structure/B14948228.png)
